tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated dihydropyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar therapeutic uses.
Nicardipine: Used for its vasodilatory effects.
Uniqueness
Tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate may have unique properties due to the presence of the tert-butyl and fluoro groups, which can influence its chemical reactivity and biological activity. These structural features may provide advantages in terms of selectivity, potency, and pharmacokinetic properties compared to other dihydropyridines.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for further research and development.
Properties
IUPAC Name |
tert-butyl 5-fluoro-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-16(2,3)20-15(19)18-10-9-13(14(17)11-18)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTMLRFXHMFQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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